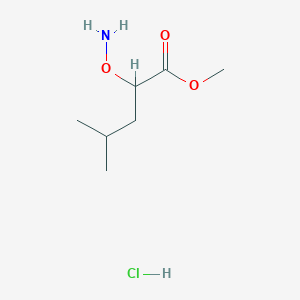

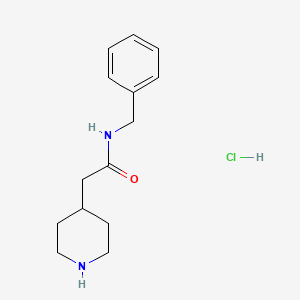

1-Methoxy-3-(oxan-4-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methoxy-3-(oxan-4-yl)propan-2-amine, also known as Methoxyphenamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that acts as a central nervous system stimulant. Methoxyphenamine has been used in scientific research to study its mechanism of action and its potential therapeutic applications.

Applications De Recherche Scientifique

Metal-Free Photosensitized Oxyimination

The compound is foundational in developing methodologies for introducing both amine and alcohol functionalities into alkene substrates, enabling the synthesis of 1,2-aminoalcohols in a single step. This advancement is significant for creating high-value organic molecules, including pharmaceuticals and natural products, through a metal-free photosensitization strategy using oxime carbonate as a bifunctional reagent. The approach offers a straightforward path to synthesize complex molecules under mild conditions, highlighting the compound's utility in organic synthesis and material science (Tuhin Patra, M. Das, C. Daniliuc, F. Glorius, 2021).

Selective Transformations of a Diprotected 2-Oxobutanedial

In another study, the reactivity of derivatives of oxobutanedial, closely related to the compound of interest, was explored for selective transformations, showcasing the versatility of such compounds in synthetic chemistry. These transformations include hydride and Grignard-type additions, demonstrating the compound's potential as a precursor in synthesizing various organic molecules with high specificity and yield (Marit K. Leiren, S. Valdersnes, L. Sydnes, 2013).

Development of Novel Synthesis Methods

Efforts to develop new synthesis methods for N-substituted 1,3-oxazinan-2-ones involved the compound in a three-component, one-pot reaction showcasing its utility in creating chiral products. This method emphasizes the compound's role in efficient and straightforward synthesis processes, contributing to the broader field of organic and medicinal chemistry by providing access to chiral molecules with potential pharmaceutical applications (S. Trifunović, D. Dimitrijević, Gordana Vasić, et al., 2010).

Enhanced Fluorescence for Biomedical Analysis

The compound's derivatives have been identified as novel fluorophores with strong fluorescence across a wide pH range, making them valuable for biomedical analysis. These derivatives exhibit high stability and large Stokes' shifts, ideal for fluorescent labeling in complex biological environments. This application demonstrates the compound's potential in developing new diagnostic and analytical tools in biotechnology and healthcare (Junzo Hirano, K. Hamase, H. Fukuda, et al., 2004).

Propriétés

IUPAC Name |

1-methoxy-3-(oxan-4-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8-9H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIFCXXBUPSNJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1CCOCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-3-(oxan-4-yl)propan-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2973271.png)

![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)

![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)

![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2973289.png)

![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2973290.png)